molecular formula C11H22N2O B3169029 N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine CAS No. 933760-18-0

N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine

Cat. No.: B3169029
CAS No.: 933760-18-0
M. Wt: 198.31 g/mol
InChI Key: DOBMVARRMXTNME-UHFFFAOYSA-N
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Description

N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine (CAS RN: 933760-18-0) is a chemical compound with the molecular formula C11H22N2O and an average molecular mass of 198.31 g/mol . This piperidine-based derivative is part of a class of compounds where the core piperidine structure is substituted with a methyl group and a tetrahydrofuran-2-ylmethyl moiety . Compounds featuring the piperidine scaffold are of significant interest in scientific research due to their prevalence in pharmaceuticals and various biologically active molecules . They are frequently utilized as key intermediates and building blocks in organic synthesis, enabling the construction of more complex molecular architectures for research purposes . In the context of medicinal chemistry research, structurally similar piperidine derivatives have been explored for their potential as ligands in receptor binding studies and as modulators of biological pathways . Furthermore, research into novel therapeutics has identified related compounds as potential inhibitors of kinases such as ACK1/TNK2, a target in oncology research, highlighting the value of this chemical scaffold in drug discovery efforts . This product is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-methyl-N-(oxolan-2-ylmethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-13(9-11-3-2-8-14-11)10-4-6-12-7-5-10/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBMVARRMXTNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine typically involves the reaction of piperidine with tetrahydrofuran and a methylating agent. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Starting Materials: Piperidine, tetrahydrofuran, and a methylating agent (e.g., methyl iodide).

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The piperidine is first reacted with the tetrahydrofuran in the presence of a base (e.g., sodium hydride) to form the intermediate.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted piperidine or tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of complex organic molecules. It is also used as a reagent in various organic reactions, particularly those involving nucleophilic substitution and oxidation processes.

Biology

N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine is investigated for its role as a ligand in receptor binding studies. Its interaction with biological pathways can provide insights into cellular functions and mechanisms of action related to enzymatic pathways.

Medicine

This compound is being explored for its pharmacological properties, particularly as a lead compound in drug development targeting neurological disorders. Its unique structure may influence its efficacy and safety profile in therapeutic applications .

Industry

In industrial applications, this compound is utilized in the development of new materials and specialty chemicals, contributing to advancements in biopharma production and material science .

Case Study 1: Pharmacological Research

In recent studies, this compound has been evaluated for its neuroprotective effects. Researchers found that it could modulate neurotransmitter systems, showing promise as a treatment for neurodegenerative diseases .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis routes of this compound demonstrated that altering reaction conditions could significantly enhance yield and purity. Techniques such as chromatography were employed to achieve high-quality products suitable for further study .

Mechanism of Action

The mechanism of action of N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of the target compound and its analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine Methyl, tetrahydrofuran-2-ylmethyl C₁₁H₂₂N₂O 198.31 Polar oxygen-containing substituent; moderate lipophilicity
1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine Hydrogen, tetrahydrofuran-2-ylmethyl C₁₀H₂₀N₂O 184.28 Lacks N-methyl group; primary amine
N-(2-Methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine Methoxyethyl, tetrahydropyran-4-yl C₁₃H₂₆N₂O₂ 242.36 Larger oxygen-containing substituents (tetrahydropyran); increased molecular weight
N-Methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine Methyl, (3R)-oxolan-3-yl C₁₀H₂₀N₂O 184.28 Enantiomeric tetrahydrofuran substitution (3R vs. 2-yl)
1-Benzyl-N-(3,4-dichlorophenyl)piperidin-4-amine Benzyl, 3,4-dichlorophenyl C₁₉H₂₃Cl₂N₃O₂ 325.40 Aromatic substituents; higher lipophilicity
5-Substituted tetrahydronaphthalen-2-yl-methyl derivatives Tetrahydronaphthalene-methyl, 4-anilidopiperidine Varies ~300–400 Bulky aromatic cores; opioid receptor affinity reported

Pharmacological and Physicochemical Comparisons

  • Synthetic Routes: The target compound may be synthesized via reductive amination between 4-aminopiperidine and a tetrahydrofuran-methyl aldehyde, followed by N-methylation. Similar methods are used for analogues (e.g., coupling reactions with halo-nitrobenzenes in ) . Aryl-substituted derivatives (e.g., 1-benzyl-N-(3,4-dichlorophenyl)piperidin-4-amine) often employ Ullmann or Buchwald-Hartwig couplings for aryl-amine bond formation .
  • Biological Activity :
    • Tetrahydronaphthalen-2-yl-methyl derivatives exhibit opioid receptor binding (µ and δ subtypes), attributed to their bulky aromatic cores .
    • The target compound’s tetrahydrofuran group may limit aromatic interactions critical for receptor binding but could enhance blood-brain barrier penetration due to balanced polarity .

Biological Activity

N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C11H22N2OC_{11}H_{22}N_2O and a molar mass of 198.31 g/mol. It features a piperidine ring substituted with a tetrahydrofuran moiety and a methyl group. The presence of these functional groups may influence its biological activity, making it a candidate for various pharmacological applications.

Synthesis Methods

The synthesis of this compound typically involves the alkylation of piperidine derivatives with tetrahydrofuran derivatives. A common method includes:

  • Reagents : Piperidine, tetrahydrofuran-2-ylmethyl chloride.
  • Conditions : Reaction in the presence of bases such as sodium hydride or potassium carbonate.
  • Purification : Techniques like recrystallization or chromatography to achieve higher yields and purity.

This compound acts primarily as a ligand that interacts with specific molecular targets, including receptors and enzymes. This interaction can lead to modulation of enzymatic pathways, alteration in receptor signaling, and changes in cellular functions. The compound's unique structure allows it to fit into active sites of enzymes or bind to receptors effectively, resulting in various biological effects such as:

  • Inhibition or activation of enzymatic pathways.
  • Alteration in receptor signaling.
  • Modulation of neurotransmitter systems.

Pharmacological Applications

Research indicates that this compound may have several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, warranting further investigation into its efficacy against various pathogens.
  • Anticancer Properties : The compound's ability to inhibit specific kinases could position it as a candidate for cancer therapeutics.
  • Neuropharmacology : Some derivatives related to piperidine structures have shown promise in modulating neurotransmitter systems, potentially leading to antidepressant or analgesic effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Attributes
N-Methylpiperidin-4-aminePiperidine ring with a methyl groupCommonly used in various pharmacological studies
1-(Tetrahydrofuran-3-yl)methylpiperidinSimilar structure but different tetrahydrofuran positionExplored for distinct biological activities
N-Ethyl-N-(tetrahydrofuran-2-ylmethyl)piperidinEthyl substitution on piperidineMay alter receptor interactions compared to methyl substitution

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound:

  • ACK1 Inhibition : In vitro studies demonstrated that compounds structurally similar to N-methyl-N-(tetrahydrofuran) derivatives can inhibit ACK1 kinase activity, suggesting potential applications in cancer therapy .
  • Neuropharmacological Effects : Research on piperidine derivatives has indicated possible antidepressant effects through modulation of serotonin and norepinephrine pathways.
  • Anticancer Studies : Investigations into the anticancer properties have shown that certain piperidine derivatives can inhibit cell growth in various cancer cell lines, indicating that N-methyl-N-(tetrahydrofuran) derivatives may exhibit similar activities .

Q & A

Q. What are the common synthetic routes for N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves reductive amination or alkylation of a piperidin-4-amine precursor. For example:

  • Reductive amination : Reacting 4-aminopiperidine with tetrahydrofurfuryl aldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions .
  • Alkylation : Using tetrahydrofuran-2-ylmethyl halides with N-methylpiperidin-4-amine in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like acetone or DMF .
    Key factors : Solvent choice (e.g., acetone vs. THF), temperature (room temperature vs. reflux), and stoichiometry of reagents critically impact yield. For instance, excess alkylating agent may lead to di-substitution byproducts, requiring purification via column chromatography .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • ¹H/¹³C NMR : The tetrahydrofuran moiety shows characteristic signals at δ 3.6–4.0 ppm (protons adjacent to oxygen) and 70–80 ppm (quaternary carbons). Piperidine ring protons appear as multiplet signals near δ 2.5–3.0 ppm .
  • HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₁₂H₂₂N₂O: 222.1732) confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound for opioid receptors?

Discrepancies may arise from:

  • Receptor subtype selectivity : Differences in μ- vs. κ-opioid receptor assays (e.g., radioligand competition binding vs. functional cAMP assays) .
  • Stereochemical variations : The tetrahydrofuran-2-ylmethyl group’s stereochemistry (R/S configuration) can alter binding. Use chiral chromatography or asymmetric synthesis to isolate enantiomers and test individually .
    Methodology : Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis of receptor residues to identify critical interactions .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the piperidine ring to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask the amine group with a labile protecting group (e.g., Boc) to enhance bioavailability, as seen in related 4-anilidopiperidine derivatives .
    Validation : Assess metabolic stability using human liver microsomes (HLM) and compare half-life (t₁/₂) values before/after modification .

Q. How does the tetrahydrofuran-2-ylmethyl moiety influence the compound’s physicochemical properties?

  • Lipophilicity : The oxygen atom in tetrahydrofuran increases polarity, reducing logP compared to purely alkyl-substituted analogs (e.g., logP = 1.8 vs. 2.5 for cyclohexyl derivatives) .
  • Conformational rigidity : The fused ring system restricts rotational freedom, potentially enhancing binding selectivity. Use X-ray crystallography or DFT calculations to analyze preferred conformations .

Methodological Guidance

Q. How to analyze reaction byproducts during synthesis?

  • LC-MS/MS : Detect trace impurities (e.g., over-alkylated products) with high sensitivity.
  • Mechanistic studies : Perform kinetic experiments under varying pH and temperature to identify side reactions (e.g., elimination vs. substitution pathways) .

Q. What in vitro assays are suitable for evaluating cholinesterase inhibition?

  • Ellman’s assay : Measure acetylcholinesterase (AChE) activity by tracking thiocholine production at 412 nm. Include donepezil as a positive control .
  • IC₅₀ determination : Use a dose-response curve (0.1–100 μM) and nonlinear regression analysis to calculate inhibitory potency .

Data Interpretation Challenges

Q. How to address discrepancies between computational predictions and experimental binding data?

  • Force field limitations : AMBER vs. CHARMM parameters may overestimate hydrophobic interactions. Validate with alchemical free energy calculations (e.g., FEP+) .
  • Solvent effects : Include explicit water molecules in docking simulations to account for solvation/desolvation penalties .

Structural Analogs and SAR Studies

Q. What structural features correlate with improved blood-brain barrier (BBB) penetration?

  • Reduced hydrogen bond donors : Replace the secondary amine with a tertiary group (e.g., N-methylation) to decrease polarity .
  • Molecular weight < 450 Da : Derivatives with smaller substituents (e.g., methyl vs. benzyl) show higher BBB permeability in PAMPA-BBB assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine
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N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine

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